3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and several functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound and a thiol, under acidic or basic conditions.
Construction of the Pyrido[1,2-a]pyrimidinone Core: This involves cyclization reactions that may require specific catalysts and solvents to ensure high yield and purity.
Functional Group Modifications: Introduction of the methoxypropyl and methylpropylamino groups can be done through nucleophilic substitution reactions, using appropriate alkyl halides and amines.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial to maximize yield and minimize costs. This may involve:
Catalyst Selection: Using efficient and recyclable catalysts to reduce waste and improve reaction rates.
Solvent Choice: Selecting solvents that are not only effective but also environmentally friendly.
Process Optimization: Implementing continuous flow reactors and automated systems to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy and amino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other similar compounds, such as:
Thiazolidinones: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrido[1,2-a]pyrimidinones: Studied for their potential as kinase inhibitors and other therapeutic applications.
The uniqueness of This compound lies in its combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.
Biological Activity
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.
Chemical Structure
The compound's structure can be represented as follows:
The intricate arrangement of the thiazolidine and pyrimidine rings contributes to its biological properties.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study on thiazolidine-2,4-dione analogues showed promising antimicrobial activity against various strains of bacteria and fungi. For instance, compounds derived from thiazolidine structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
Compound ID | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 1 | Staphylococcus aureus | 8 µg/mL |
Compound 2 | E. coli | 16 µg/mL |
Compound 3 | Candida albicans | 32 µg/mL |
These results suggest that the thiazolidine moiety plays a crucial role in the antimicrobial efficacy of the compound.
Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated using the DPPH free radical scavenging method. One study reported that certain thiazolidine derivatives had IC50 values ranging from 9.18 to 23.56 µg/mL, indicating strong antioxidant activity .
Table 2: Antioxidant Activity of Thiazolidine Derivatives
Compound ID | IC50 (µg/mL) |
---|---|
Compound A | 9.18 |
Compound B | 15.34 |
Compound C | 23.56 |
The antioxidant properties are attributed to the ability of these compounds to donate electrons and neutralize free radicals.
Anticancer Activity
Thiazolidine derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Molecular docking studies have suggested that these compounds interact effectively with key enzymes involved in cancer progression .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of thiazolidine derivatives on human breast cancer cells (MCF-7). The results indicated that certain derivatives significantly inhibited cell growth with IC50 values ranging from 10 to 30 µM, demonstrating their potential as anticancer agents .
Properties
Molecular Formula |
C21H26N4O3S2 |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N4O3S2/c1-13(2)12-22-17-15(19(26)24-8-5-7-14(3)18(24)23-17)11-16-20(27)25(21(29)30-16)9-6-10-28-4/h5,7-8,11,13,22H,6,9-10,12H2,1-4H3/b16-11- |
InChI Key |
KHCGJWAADJOVRI-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC(C)C |
Origin of Product |
United States |
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